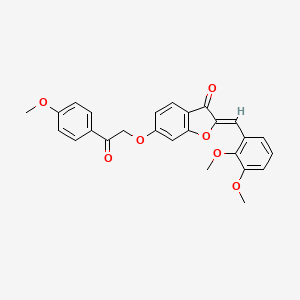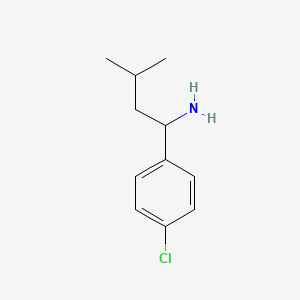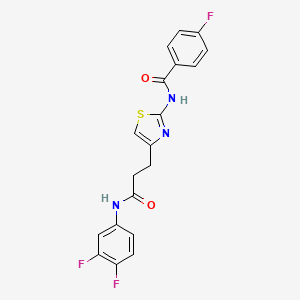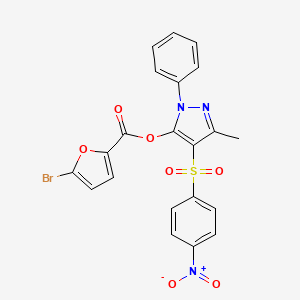![molecular formula C8H9BrF3N3 B2546010 3-Brom-2-methyl-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin CAS No. 934063-79-3](/img/structure/B2546010.png)
3-Brom-2-methyl-7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and neuroprotective agents.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or photophysical characteristics.
Agrochemicals: Derivatives of this compound have been explored for their potential use in agrochemical formulations.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target monoamine oxidase b , an important enzyme in the field of neurodegenerative disorders.
Mode of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle , suggesting that this compound may also influence cell cycle progression and other related pathways.
Result of Action
It’s known that similar compounds can exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.
Action Environment
It’s known that the stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are largely defined by its interactions with various biomolecules. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is facilitated by a variety of aryl and heteroaryl boronic acids .
Cellular Effects
Some of its derivatives have shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is complex and involves several steps. The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds . This reaction is facilitated by a variety of aryl and heteroaryl boronic acids .
Temporal Effects in Laboratory Settings
It is known that the compound can be used in the Suzuki–Miyaura cross-coupling reaction, which is a relatively stable and environmentally benign process .
Metabolic Pathways
The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds .
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine derivative with an aryl or heteroaryl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. Microwave-assisted synthesis has also been employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura cross-coupling is a key reaction for functionalizing this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-substituted heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For instance:
3,5-Diarylated pyrazolo[1,5-a]pyrimidines: These compounds exhibit comparable anti-inflammatory activity.
Trifluoromethylpyridines: These are used in agrochemicals and pharmaceuticals due to their unique physicochemical properties.
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF3N3/c1-4-6(9)7-13-3-2-5(8(10,11)12)15(7)14-4/h5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVTMSDWAKTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2545932.png)

![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)







![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

